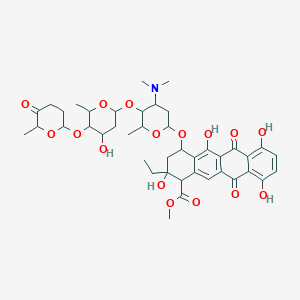

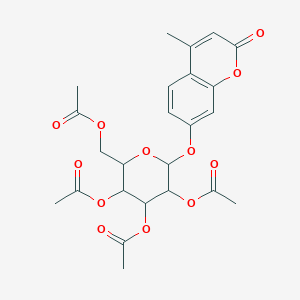

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl est un réactif biochimique principalement utilisé dans le domaine de la biomédecine. Il s'agit d'un substrat fluorogène pour l'enzyme β-galactosidase, qui libère un produit fluorescent, la 4-méthylumbélliferone, lors de l'hydrolyse. Ce composé est largement utilisé dans les dosages enzymatiques pour détecter et mesurer l'activité de la β-galactosidase dans divers échantillons biologiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl implique l'acétylation du β-D-galactopyranosyl 4-méthylumbélliferyl. La réaction utilise généralement de l'anhydride acétique en présence d'un catalyseur tel que la pyridine. La réaction se déroule dans des conditions douces, généralement à température ambiante, pour produire le produit tétra-O-acétylé.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réacteurs automatisés et un contrôle précis des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toutes les impuretés.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl subit principalement des réactions d'hydrolyse. Lorsqu'il est exposé à la β-galactosidase, les groupes acétyle sont éliminés et le composé est converti en 4-méthylumbélliferone, qui est fluorescente.

Réactifs et conditions courants

Hydrolyse : Enzyme β-galactosidase dans une solution tamponnée à pH physiologique.

Acétylation : Anhydride acétique et pyridine à température ambiante.

Principaux produits

Applications de recherche scientifique

Le 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé comme substrat dans les dosages enzymatiques pour étudier l'activité de la β-galactosidase.

Biologie : Employé dans la détection et la quantification de l'activité de la β-galactosidase dans divers échantillons biologiques, y compris les lysats cellulaires et les extraits tissulaires.

Médecine : Utilisé dans les tests de diagnostic pour les maladies de stockage lysosomal où l'activité de la β-galactosidase est un marqueur clé.

Mécanisme d'action

Le mécanisme d'action du 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl implique son hydrolyse par l'enzyme β-galactosidase. L'enzyme clive la liaison glycosidique, libérant la 4-méthylumbélliferone, qui est fluorescente. Cette fluorescence peut être mesurée pour quantifier l'activité de la β-galactosidase dans l'échantillon.

Applications De Recherche Scientifique

4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the following areas:

Chemistry: Used as a substrate in enzymatic assays to study the activity of beta-galactosidase.

Biology: Employed in the detection and quantification of beta-galactosidase activity in various biological samples, including cell lysates and tissue extracts.

Medicine: Utilized in diagnostic assays for lysosomal storage diseases where beta-galactosidase activity is a key marker.

Industry: Applied in the quality control of enzyme preparations and in the development of enzyme-based assays

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside involves its hydrolysis by the enzyme beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent. This fluorescence can be measured to quantify the activity of beta-galactosidase in the sample.

Comparaison Avec Des Composés Similaires

Le 2,3,4,6-Tétra-O-acétyl-β-D-galactopyranosyl 4-méthylumbélliferyl est unique en raison de sa tétra-O-acétylation, qui en fait un substrat approprié pour la β-galactosidase. Des composés similaires comprennent :

β-D-glucopyranosyl 4-méthylumbélliferyl : Utilisé comme substrat pour la β-glucosidase.

N-acétyl-β-D-glucosaminide 4-méthylumbélliferyl : Utilisé pour détecter l'activité de la β-N-acétylhexosaminidase.

2,3,4,6-Tétra-O-acétyl-α-D-mannopyranosyl 4-méthylumbélliferyl : Utilisé dans les dosages pour l'α-mannosidase.

Ces composés partagent la caractéristique commune de libérer la 4-méthylumbélliferone lors de l'hydrolyse enzymatique, ce qui en fait des outils précieux dans divers dosages biochimiques.

Propriétés

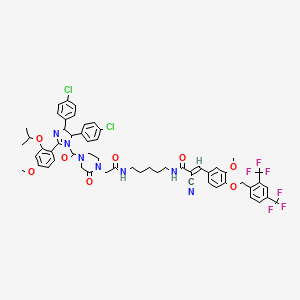

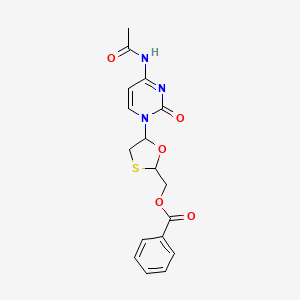

IUPAC Name |

[3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863700 |

Source

|

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)